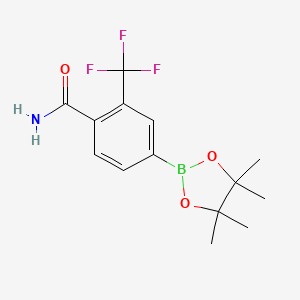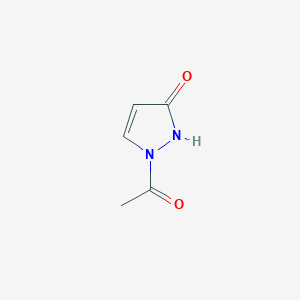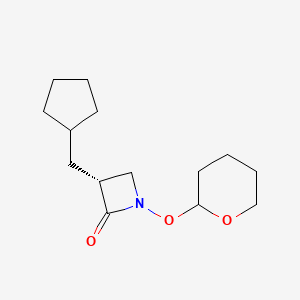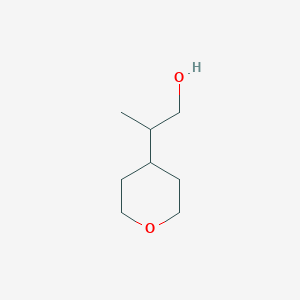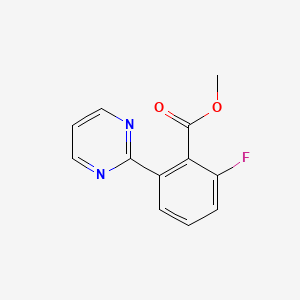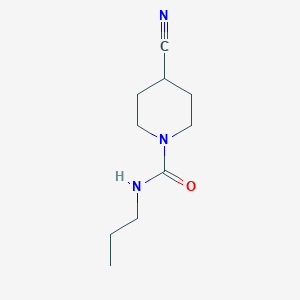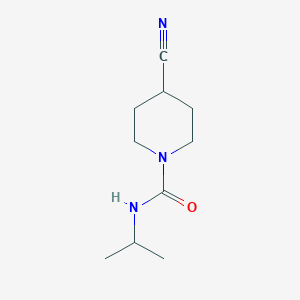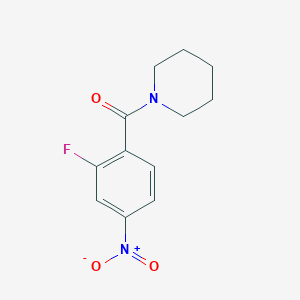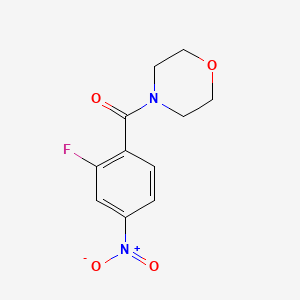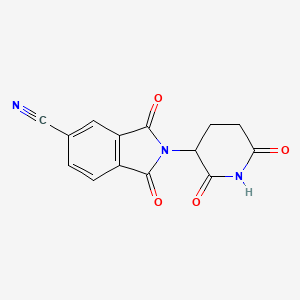
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile
Overview
Description
The compound “2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile” is a derivative of 2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione . It is a solid substance stored at room temperature in an inert atmosphere .
Synthesis Analysis
Based on a study, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized using 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . The synthesis involved several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis
The molecular structure of the compound is represented by the InChI code1S/C13H10N2O5/c16-6-1-2-7-8 (5-6)13 (20)15 (12 (7)19)9-3-4-10 (17)14-11 (9)18/h1-2,5,9,16H,3-4H2, (H,14,17,18) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule .
Scientific Research Applications
Scientific Research Applications of Complex Compounds
Toxicology and Environmental Impact Studies : Research has advanced rapidly in the area of toxicology and environmental impacts of herbicides, including studies on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), focusing on their toxicity, mutagenicity, and environmental fate. These studies offer insights into the broader implications of chemical compounds on ecosystems and human health, highlighting the importance of understanding their environmental behavior and toxicological effects (Zuanazzi et al., 2020).
Antioxidant Activity Analysis : The study of antioxidants and their mechanisms is vital in various fields, including food science and pharmacology. Research on methods to determine antioxidant activity, such as the ABTS/PP decolorization assay, provides critical insights into evaluating the antioxidant capacity of compounds. These methods help in understanding the chemical basis of antioxidative action and its implications for health and disease prevention (Munteanu & Apetrei, 2021).
Drug Discovery and Bioactive Compounds : The development of bioactive compounds, such as diketopiperazines (DKPs), demonstrates the potential of organic compounds in drug discovery. These compounds exhibit a wide range of biological activities, including anti-tumor, neuroprotective, and immune-regulatory effects. Research in this area contributes to the identification and synthesis of novel therapeutic agents (Wang et al., 2013).
Chemical Synthesis and Mechanistic Studies : Studies on the synthesis and functionalization of chemical compounds, including their reaction mechanisms and catalytic processes, are crucial for advancing organic chemistry and material science. This research supports the development of new materials and chemicals with tailored properties for various applications, from pharmaceuticals to advanced materials (Zhang et al., 2023).
Mechanism of Action
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is the cereblon protein . This protein plays a crucial role in various cellular processes, including cell proliferation and differentiation .
Mode of Action
This compound interacts with its target, the cereblon protein, to modulate its function . This interaction leads to changes in the activity of the protein, which can result in altered cellular processes .
Biochemical Pathways
The interaction of this compound with the cereblon protein affects various biochemical pathways. These include pathways involved in cell proliferation and differentiation . The downstream effects of these changes can lead to alterations in cellular function and behavior .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action include changes in cell proliferation and differentiation . These changes can have significant effects on the overall behavior and function of cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile plays a crucial role in biochemical reactions, particularly in the modulation of cereblon protein activity . It interacts with enzymes such as indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), which is involved in the metabolism of tryptophan . The compound’s interaction with IDO1 leads to the inhibition of this enzyme, thereby affecting the metabolic pathways associated with tryptophan degradation . Additionally, this compound has been shown to interact with various proteins and biomolecules, influencing their function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving cereblon protein . This interaction can lead to changes in gene expression and cellular metabolism, impacting cell function and viability . The compound’s ability to modulate protein degradation pathways makes it a potential therapeutic agent for diseases associated with protein dysfunction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules . It acts as an inhibitor of IDO1, preventing the enzyme from catalyzing the degradation of tryptophan . This inhibition leads to an accumulation of tryptophan and a decrease in downstream metabolites . Additionally, the compound’s interaction with cereblon protein facilitates the degradation of target proteins via the ubiquitin-proteasome pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under controlled conditions, with minimal degradation observed over time . Long-term studies have indicated that the compound can maintain its biochemical activity, influencing cellular functions consistently . The exact temporal dynamics of its effects may vary depending on the experimental conditions and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to be dose-dependent . At lower doses, the compound exhibits therapeutic effects, modulating protein degradation pathways without causing significant toxicity . At higher doses, adverse effects such as toxicity and cellular damage have been observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to tryptophan metabolism . The compound’s inhibition of IDO1 affects the metabolic flux of tryptophan, leading to changes in metabolite levels . Additionally, it interacts with various enzymes and cofactors, influencing their activity and stability . These interactions play a crucial role in the compound’s overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments within the cell, such as the nucleus and the cytoplasm, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate cellular sites to exert its effects .
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c15-6-7-1-2-8-9(5-7)14(21)17(13(8)20)10-3-4-11(18)16-12(10)19/h1-2,5,10H,3-4H2,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGORSCXGJUEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



